molecular formula C10H16F2N2O B1434970 (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 1896968-50-5

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1434970
CAS RN: 1896968-50-5
M. Wt: 218.24 g/mol
InChI Key: QHJORLOVXLBNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with a variety of applications in various industries such as pharmaceutical, chemical, and academic research. It has been evaluated as a potent and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes .


Chemical Reactions Analysis

The major route of metabolism of similar compounds is due to hydroxylation at the 5’ position of the pyrimidine ring in all species . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism and Excretion : The compound is studied for its metabolism, excretion, and pharmacokinetics. In research involving rats, dogs, and humans, the compound showed rapid absorption and elimination through both metabolism and renal clearance. The major route of metabolism was hydroxylation at the 5′ position of the pyrimidine ring (Sharma et al., 2012).

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on developing synthesis methods for compounds structurally similar to (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields (Rui, 2010).

Antimicrobial Activity

  • Antimicrobial Effects : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

  • Crystal Structure and Theoretical Calculations : Research on compounds similar to this compound includes studies on their crystal structures and theoretical calculations. These studies provide a deeper understanding of their molecular structure and potential applications in material science and pharmaceuticals (Karthik et al., 2021).

Diabetes Treatment Research

  • Diabetes Treatment : There has been significant research on derivatives of this compound as inhibitors of dipeptidyl peptidase IV, indicating potential use in treating type 2 diabetes (Ammirati et al., 2009).

Anticancer Research

  • Anticancer Properties : Several derivatives of this compound have been synthesized and shown to possess antiproliferative activity against cancer cells, indicating potential applications in cancer treatment (Vinaya et al., 2011).

Nuclear Material Extraction

  • Nuclear Material Extraction : Research includes the use of derivatives of this compound in extracting uranium and thorium from nitric acid, indicating applications in nuclear material processing (Wei-dong, 2002).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV, an enzyme involved in glucose metabolism . The nature of these interactions includes enzyme inhibition, which can affect the enzyme’s activity and subsequently influence metabolic pathways. Additionally, this compound may interact with other proteins and receptors, potentially modulating their functions and contributing to various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the glucagon-like peptide-1 pathway, which plays a crucial role in glucose homeostasis . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as an inhibitor of dipeptidyl peptidase IV, binding to the enzyme’s active site and preventing its normal function . This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose tolerance. Additionally, this compound may interact with other enzymes and receptors, modulating their activities and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over extended periods Long-term exposure to this compound may lead to cumulative effects on cellular functions, including alterations in metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and enhance insulin secretion without significant adverse effects . Higher doses may lead to toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase IV . The compound undergoes metabolism via hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of several metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects, making it crucial to understand its metabolic profile for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with maximal plasma concentrations achieved within an hour after administration . It is primarily eliminated through renal clearance, with a significant portion of the administered dose detected in the urine . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of this compound is crucial for understanding its molecular mechanisms and optimizing its therapeutic applications.

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJORLOVXLBNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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